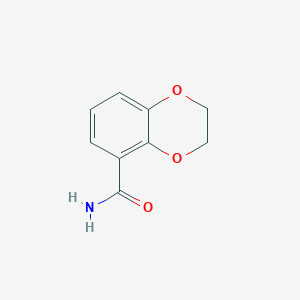

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYLTYTXMKZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381574 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349550-81-8 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-1,4-benzodioxine-5-carboxamide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and its Derivatives

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, featured in a variety of biologically active compounds.[1][2][3][4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for the design of ligands targeting a diverse range of biological entities.[5] This guide focuses on the core mechanism of action of this compound, a compound that has emerged as a promising lead in the development of novel therapeutics. While this specific derivative has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), the broader benzodioxane class of molecules is known to interact with various other targets, including adrenergic and serotonergic receptors.[5][6][7][8][9][10] This guide will provide a comprehensive overview of the primary mechanism of action of this compound as a PARP1 inhibitor, and will also explore the wider pharmacological context of the benzodioxane scaffold, offering valuable insights for researchers and drug development professionals.

The Versatility of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine core is found in several well-known pharmacological agents, highlighting its versatility. For instance, Urapidil is an antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[6][8][9][10][11] WB-4101 is a selective α1-adrenoceptor antagonist, also found to block sodium channels.[7][12] Amoxapine, a tetracyclic antidepressant, possesses a dibenzoxazepine structure but shares conceptual similarities in its rigid, bridged ring system, and it functions by inhibiting the reuptake of norepinephrine and serotonin, as well as antagonizing dopamine receptors.[13][14][15][16][17] These examples underscore the ability of the benzodioxane and related structures to interact with a variety of receptors and transporters, a critical consideration in the development of new, selective therapeutic agents.

Primary Mechanism of Action: PARP1 Inhibition

Recent research has identified this compound as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[18][19] PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[18][19] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Potency and Efficacy

In a recombinant PARP1 enzyme assay, this compound (referred to as compound 4 in the study) demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 5.8 μM.[18][19] This compound was identified through high-throughput virtual screening and subsequently validated experimentally.[18][19] Further chemical modifications and scaffold hopping based on this lead compound have led to the development of even more potent PARP1 inhibitors, with IC50 values in the nanomolar range.[18][19]

| Compound | Target | IC50 (μM) |

| This compound | PARP1 | 5.8[18][19] |

| Derivative 49 | PARP1 | 0.082[18][19] |

Signaling Pathway

The mechanism of action of PARP1 inhibitors is centered on their ability to disrupt the DNA damage repair process.

Caption: Off-Target Screening Workflow.

Serotonergic Receptor Interactions

Urapidil's activity as a 5-HT1A receptor agonist also points to the potential for benzodioxane derivatives to interact with serotonergic receptors. [6][8][9]Screening against a panel of serotonin receptors is therefore a prudent step in the preclinical development of these compounds.

Conclusion

This compound has been identified as a promising PARP1 inhibitor with potential applications in oncology. Its mechanism of action is centered on the disruption of DNA single-strand break repair, leading to synthetic lethality in HR-deficient cancer cells. While this primary mechanism is well-supported by enzymatic assays, the broader pharmacological profile of the 2,3-dihydro-1,4-benzodioxine scaffold necessitates a thorough investigation of potential off-target interactions, particularly with adrenergic and serotonergic receptors. A comprehensive understanding of both the on-target and off-target activities of this class of compounds is essential for the successful development of safe and effective therapeutics. Future research should focus on optimizing the potency and selectivity of this compound derivatives for PARP1, while concurrently profiling them against a broad panel of other biologically relevant targets.

References

- What is the mechanism of Urapidil?

- What is the mechanism of Amoxapine?

- On the mechanism of the hypotensive action of urapidil - PubMed.

- Amoxapine: Package Insert / Prescribing Inform

- Amoxapine - LiverTox - NCBI Bookshelf - NIH. (2016-03-02).

- (±)-WB 4101 | α1-adrenergic Receptor Antagonist | MedChemExpress.

- Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-08-07).

- What is Urapidil used for?

- What is Amoxapine used for?

- [Urapidil in anesthesiology: pharmacology and indic

- Urapidil - Wikipedia.

- Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker.

-

Synthesis of 2,3-dihydrobenzo[b]d[6][14]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][14]xazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed.

-

Synthesis of 2,3-dihydrobenzo[b]d[6][14]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][14]xazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH.

- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. (2023-06-21).

- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024-04-24).

- chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007-12-04).

- Benzodioxan - Wikipedia.

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. (2020-08-15).

Sources

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Benzodioxan - Wikipedia [en.wikipedia.org]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is Urapidil used for? [synapse.patsnap.com]

- 9. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urapidil - Wikipedia [en.wikipedia.org]

- 11. On the mechanism of the hypotensive action of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Amoxapine? [synapse.patsnap.com]

- 14. drugs.com [drugs.com]

- 15. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Amoxapine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. What is Amoxapine used for? [synapse.patsnap.com]

- 18. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor

An In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a Novel PARP1 Inhibitor

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Its central role in maintaining genomic integrity has made it a prime target for anticancer therapies. The inhibition of PARP1 exploits the concept of synthetic lethality, proving particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed technical overview of this compound, a novel scaffold identified as a promising inhibitor of PARP1. We will explore the fundamental mechanisms of PARP1 action, the dual modalities of its inhibition, the discovery and synthesis of this specific compound, and the detailed experimental protocols required for its validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and practical methodologies for evaluating this class of PARP1 inhibitors.

The Central Role of PARP1 in Genome Integrity

PARP1 Function in DNA Single-Strand Break Repair (SSBR)

PARP1 is a highly abundant nuclear protein that acts as a primary sensor for DNA damage.[1] It possesses a zinc-finger DNA-binding domain that recognizes and binds to sites of single-strand breaks (SSBs) in DNA.[2] This binding event triggers a conformational change in the enzyme, activating its catalytic domain.[2] The primary function of activated PARP1 is to facilitate the Base Excision Repair (BER) pathway, a critical process for repairing DNA damage from sources like oxidation and alkylation.[1]

The PARylation Cascade: A Signaling Hub for DNA Damage Response

Upon activation, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process known as PARylation.[2][3] This auto-PARylation creates a negatively charged scaffold that recruits a cascade of other DNA repair proteins, including XRCC1 and DNA Ligase III, to the lesion.[3] This orchestrated recruitment facilitates the removal of the damaged base, processing of the DNA ends, and final ligation to restore the integrity of the DNA strand. Eventually, PARP1's high negative charge from auto-PARylation causes it to dissociate from the DNA, allowing the repair machinery full access.[2]

Therapeutic Targeting of PARP1: Mechanisms of Inhibition

PARP inhibitors (PARPi) have emerged as a powerful class of anticancer agents. Their efficacy stems from two primary, interconnected mechanisms of action that disrupt the DNA damage response.[4]

Catalytic Inhibition

The most direct mechanism is the competitive inhibition of PARP1's catalytic activity. PARP inhibitors are designed to bind to the NAD+ binding pocket of the enzyme.[5] This prevents the synthesis of PAR chains, thereby halting the recruitment of downstream repair proteins. Without this crucial signaling step, SSBs remain unresolved.

PARP Trapping: The Concept of a Cellular Poison

A more cytotoxic mechanism is known as "PARP trapping."[4][5] By occupying the NAD+ binding site, the inhibitor not only blocks PARP1's enzymatic function but also prevents the auto-PARylation that is necessary for its release from DNA.[4][6] This results in the PARP1-inhibitor complex becoming physically "trapped" on the DNA at the site of the single-strand break.[3][6] These trapped complexes are formidable obstacles to DNA replication. When a replication fork encounters a trapped PARP1, it can stall and collapse, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[2]

Synthetic Lethality

The concept of synthetic lethality is the cornerstone of PARPi therapy.[3][4] In healthy cells, the DSBs generated by PARP trapping can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain breast and ovarian cancers, harbor mutations that render the HR pathway deficient.[2] In these HR-deficient cells, the DSBs caused by PARP inhibitors cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[3]

Discovery and Characterization of this compound

Identification via High-Throughput Virtual Screening

The this compound scaffold was identified as a novel PARP1 inhibitor through a high-throughput virtual screening (HTVS) of the Maybridge small molecule library.[1][7] This computational approach used the crystal structure of PARP1 complexed with a known inhibitor to create a pharmacophore model, which was then used to screen for compounds with complementary structural features.[1] Out of eleven initial hits, this compound (referred to as compound 4 in the source literature) was selected as a tractable lead for further optimization due to its favorable inhibitory profile and novel scaffold.[1][7]

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process starting from commercially available materials. The key intermediate is the corresponding methyl ester, which is then converted to the final carboxamide product.[1]

In Vitro Inhibitory Profile

Initial enzymatic assays demonstrated that this compound is a micromolar inhibitor of PARP1. This foundational data established it as a valid lead compound for further structure-activity relationship (SAR) studies, which ultimately led to the development of more potent analogs.[1][7]

| Compound | Target | IC₅₀ (μM) | Source |

| This compound | PARP1 | 5.8 | [1][7] |

| 3-Aminobenzamide (Internal Standard) | PARP1 | ~30-50 | [1] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide (Optimized Analog) | PARP1 | 0.082 | [1][7] |

Core Experimental Protocols for Inhibitor Validation

Validating a novel PARP1 inhibitor requires a series of robust in vitro and cellular assays. The following protocols provide a framework for characterizing the enzymatic inhibition, cellular cytotoxicity, and PARP trapping ability of compounds like this compound.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.

-

Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. A fluorescent signal is generated that is inversely proportional to PARP1 activity. This is a common and reliable method for high-throughput screening.[8][9]

-

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) serial dilutions in DMSO/Assay Buffer

-

NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)

-

384-well black assay plates

-

Fluorescent plate reader

-

-

Methodology:

-

Reagent Preparation: Prepare working solutions of PARP1 enzyme and activated DNA in assay buffer. Prepare a 5X working solution of β-NAD+. Keep all reagents on ice.

-

Compound Plating: Add 5 µL of the test compound serial dilutions or vehicle control (e.g., 1% DMSO in assay buffer) to the wells of the 384-well plate.

-

Enzyme Addition: Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.

-

Scientific Rationale: Activated DNA is required to stimulate the catalytic activity of PARP1, mimicking the presence of DNA breaks in a cellular context.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Scientific Rationale: This incubation period must be within the linear range of the enzymatic reaction to ensure accurate IC₅₀ determination. This is typically established during assay development.

-

-

Detection: Stop the reaction and develop the fluorescent signal by adding the detection reagents (nicotinamidase and developer) as per the kit manufacturer's instructions.

-

Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Cellular Viability Assay

This assay determines the cytotoxic effect of the inhibitor, particularly assessing the synthetic lethal effect in different cell backgrounds.

-

Principle: Metabolically active, viable cells reduce a substrate (e.g., resazurin in AlamarBlue or a substrate for luciferase in CellTiter-Glo) into a detectable product (fluorescent or luminescent). The signal intensity is directly proportional to the number of living cells.[10][11]

-

Materials:

-

HR-deficient cell line (e.g., DLD1-BRCA2⁻/⁻) and its isogenic HR-proficient counterpart (e.g., DLD1)

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

-

96-well clear-bottom black plates

-

Test compound serial dilutions

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Scientific Rationale: Using both HR-deficient and proficient cell lines is crucial to demonstrate synthetic lethality. The inhibitor should be significantly more potent in the HR-deficient line.

-

-

Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a prolonged period, typically 72 to 120 hours.

-

Scientific Rationale: A multi-day incubation is required to allow for DNA damage to accumulate through several cell cycles, leading to replication fork collapse and cell death.

-

-

Assay Development: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo reagent) to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Protocol: Chromatin Fractionation for PARP1 Trapping Analysis

This biochemical assay directly measures the amount of PARP1 that is trapped on chromatin following inhibitor treatment.

-

Principle: Cells are lysed and fractionated to separate soluble cytoplasmic and nuclear proteins from the insoluble chromatin-bound proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An effective trapping agent will increase the amount of PARP1 in this fraction.[11]

-

Materials:

-

Cell line of interest (e.g., HeyA8)

-

Test compound

-

Subcellular protein fractionation kit

-

Protease and phosphatase inhibitors

-

Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of the PARP inhibitor or vehicle for a defined period (e.g., 1-4 hours).

-

Harvesting: Harvest cells and wash with ice-cold PBS.

-

Fractionation: Perform cellular fractionation according to the manufacturer's protocol. This typically involves sequential lysis steps with buffers of increasing stringency to isolate cytoplasmic, soluble nuclear, and chromatin-bound fractions.

-

Scientific Rationale: It is critical to include the inhibitor throughout the fractionation process to prevent its dissociation from the trapped PARP1.[11]

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Western Blotting: a. Normalize samples for total protein and separate them by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies (anti-PARP1 and anti-Histone H3) overnight at 4°C. Histone H3 is used as a loading control for the chromatin fraction. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the Histone H3 loading control.

-

Future Directions and SAR Optimization

This compound served as an excellent starting point for a drug discovery campaign. While its initial potency was modest, its novel chemical structure provided a foundation for further optimization. Subsequent research efforts focused on Structure-Activity Relationship (SAR) studies, involving analogue synthesis and scaffold hopping. These efforts successfully identified significantly more potent inhibitors, such as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide, which exhibited an IC₅₀ in the nanomolar range (82 nM).[1][7] This demonstrates the high potential of this chemical series for the development of future anticancer drug candidates targeting the PARP1 enzyme.[1]

References

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

Zimmer, A. S., Gill, S. J., & Kasi, A. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Medical Oncology, 34(2), 24. [Link]

-

Li, H., Liu, Z., & Huang, J. (2022). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology, 62, 225-245. [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

-

Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. [Link]

-

Kumar, S., Gorain, S., Zhang, L., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Kumar, S., Gorain, S., Zhang, L., & Talele, T. T. (2020). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

-

Tulip Biolabs, Inc. (2025). PARP1 Activity Assay. Tulip Biolabs. [Link]

-

BellBrook Labs. (2025). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

-

Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

-

Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Rationale for poly(ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416. [Link]

Sources

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. annualreviews.org [annualreviews.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structure-Activity Relationship of Benzodioxine Carboxamide Derivatives

Abstract

The 1,4-benzodioxane moiety is a versatile and evergreen scaffold in medicinal chemistry, integral to a wide array of biologically active compounds.[1] When coupled with a carboxamide linker, this scaffold gives rise to derivatives with significant therapeutic potential, targeting a range of biological entities from G-protein coupled receptors to critical enzymes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for benzodioxine carboxamide derivatives. We will dissect the core pharmacophore, explore the impact of structural modifications on biological activity, detail key experimental protocols for synthesis and evaluation, and present case studies that illustrate the principles governing the design of potent and selective agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this privileged scaffold for novel therapeutic interventions.

Introduction: The Benzodioxine Carboxamide Scaffold

The 1,4-benzodioxane structure is a key component in numerous compounds with established therapeutic applications, including agents with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The fusion of this heterocyclic system with a carboxamide functional group creates a pharmacophore with a favorable profile for drug design. The carboxamide group is a well-known bioisostere for esters and other functional groups, capable of forming crucial hydrogen bond interactions with biological targets, thereby enhancing binding affinity and specificity.

Recent research has highlighted the potential of benzodioxine carboxamide derivatives as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH), making them promising candidates for treating neurodegenerative diseases, pain, and inflammation.[4][5][6][7] This guide will focus primarily on these applications to provide a coherent and detailed SAR analysis.

The Core Pharmacophore and Avenues for Modification

The fundamental structure of a benzodioxine carboxamide derivative allows for systematic modification at several key positions. Understanding how substitutions at these positions influence biological activity is the essence of SAR.

The primary points for chemical modification are:

-

The Benzodioxine Ring (Region A): Substitutions on the aromatic portion of the benzodioxine core can modulate electronic properties, lipophilicity, and steric interactions.

-

The Carboxamide Linker (Region B): While less frequently modified, the orientation and nature of the amide bond are critical for target engagement.

-

The Terminal Group (Region C): This region, typically an aryl or heteroaryl ring attached to the amide nitrogen, offers the most significant opportunity to influence potency and selectivity through varied substitutions.

Caption: General structure of benzodioxine carboxamide derivatives and key regions for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize findings from multiple studies to build a coherent SAR model, primarily focusing on MAO-B and FAAH inhibitors.

SAR of N-Phenyl-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamides as MAO-B Inhibitors

A recent study systematically explored a series of these derivatives for their inhibitory activity against human MAO-B (hMAO-B), revealing critical structural requirements for potency.[4][5]

-

Region C (Terminal Phenyl Ring):

-

Unsubstituted Phenyl Group: The parent compound, N-phenyl-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamide, displayed only moderate activity (IC₅₀ = 7.66 μM), indicating that substitutions on the terminal phenyl ring are crucial.[4]

-

Halogen Substitutions: The introduction of halogens (F, Cl, Br) dramatically increased potency. Dichloro-substitution at the 3- and 4-positions of the phenyl ring yielded the most potent compound in the series, 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][2][8]dioxine-6-carboxamide), with an exceptional IC₅₀ value of 0.0083 μM and high selectivity over MAO-A.[4][5] This suggests that electron-withdrawing groups and specific steric bulk in this region are highly favorable for binding to the hMAO-B active site.

-

Positional Isomerism: The position of the substituents was critical. For example, 3,4-dichloro substitution was superior to 2,4-dichloro or 4-chloro alone.

-

-

Region B (Carboxamide Linker):

-

The orientation of the amide bond is vital. An exchange of the carbonyl and nitrogen group positions resulted in a significant drop in inhibitory activity, confirming that the carbonyl group's connection to the C6 position of the benzodioxine ring is an essential structural requirement for potency.[4]

-

Table 1: SAR Summary for MAO-B Inhibitors

| Compound ID | R Group (on Terminal Phenyl) | hMAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 1a | H | 7.66 | - |

| 1c | 4-F | 0.16 | >156 |

| 1e | 4-Cl | 0.081 | >617 |

| 1l | 3,4-diCl | 0.0083 | >4819 |

| 4 | Amide inverted | >10 (low %) | - |

Data sourced from ACS Medicinal Chemistry Letters, 2024.[4]

SAR of Benzodioxine Carboxamides as FAAH Inhibitors

The benzodioxine carboxamide scaffold is also present in potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[6][9][10] Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects without the side effects of direct cannabinoid receptor agonists.[9]

-

Core Scaffold Importance: While various heterocyclic cores have been used in FAAH inhibitors, the benzodioxine moiety has been identified as crucial for potent inhibition in certain compound series.[1]

-

Region C (Terminal Group): Similar to MAO-B inhibitors, the nature of the group attached to the carboxamide is a primary determinant of activity. In many potent FAAH inhibitors, this position is occupied by a piperidine or piperazine ring, which is in turn substituted with an aryl group.[9][10] The aryl group interacts with a hydrophobic pocket in the enzyme, while the cyclic amine provides a rigid scaffold.

-

Electrophilicity: The potency of many FAAH inhibitors, including those with carboxamide-like structures (e.g., ureas, carbamates), relies on the electrophilic character of the carbonyl carbon, which forms a covalent adduct with a catalytic serine residue (Ser241) in the FAAH active site.[7][10] SAR studies often focus on modulating this reactivity for optimal potency and selectivity.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, validated protocols.

General Synthetic Protocol

A common and reliable method for synthesizing benzodioxine carboxamide derivatives is through amide coupling between a benzodioxine carboxylic acid intermediate and a desired amine.[2][4]

Step-by-Step Synthesis of N-Aryl Benzodioxine-6-carboxamides:

-

Preparation of the Carboxylic Acid: Start with a suitable precursor like 2,3-dihydrobenzo[b][2][8]dioxine-6-carboxylic acid. This can be synthesized from commercially available materials like gallic acid through multi-step reactions involving esterification and reaction with 1,2-dibromoethane.[2]

-

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive intermediate, typically an acid chloride. In a fume hood, dissolve the carboxylic acid in a dry, inert solvent (e.g., dichloromethane). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Amide Coupling: In a separate flask, dissolve the desired substituted aniline (e.g., 3,4-dichloroaniline) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent.

-

Reaction: Slowly add the solution of the activated acid chloride to the aniline solution at 0°C. Stir the reaction mixture overnight at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final, pure benzodioxine carboxamide derivative.[2]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation: hMAO-B Inhibition Assay

This protocol describes a standard fluorescence-based assay to determine the IC₅₀ value of a test compound against human MAO-B.

-

Materials: Recombinant human MAO-B, kynuramine (substrate), potassium phosphate buffer, test compounds dissolved in DMSO, positive control (e.g., rasagiline), 96-well black microplate, fluorescence plate reader.

-

Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the microplate, add 50 µL of potassium phosphate buffer (pH 7.4). c. Add 25 µL of the test compound dilution or DMSO (for control wells). d. Add 25 µL of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding 25 µL of the kynuramine substrate. f. Incubate the plate for 30 minutes at 37°C. g. Stop the reaction by adding 75 µL of 2N NaOH. h. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caption: A typical workflow for the design, synthesis, and evaluation of novel benzodioxine carboxamide derivatives.

Conclusion and Future Directions

The benzodioxine carboxamide scaffold is a validated platform for the development of potent and selective modulators of important biological targets. The SAR is well-defined in several areas, particularly for MAO-B inhibition, where specific halogenation patterns on a terminal phenyl ring are shown to dramatically enhance potency. The integrity of the carboxamide linker is also paramount for maintaining activity.

Future research should focus on:

-

Expanding Target Scope: Exploring the SAR of this scaffold against other targets, such as ion channels, kinases, or other enzymes implicated in disease.[3][11]

-

Improving Pharmacokinetics: Optimizing derivatives to enhance properties like solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.

-

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationalize observed SAR and predict the activity of novel derivatives, thereby accelerating the discovery process.[12]

By combining rational design based on established SAR with robust synthetic and biological evaluation, the benzodioxine carboxamide scaffold will continue to be a valuable source of novel therapeutic candidates.

References

-

Saleh, M. A., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798-805. [Link]

-

Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. PubMed. [Link]

-

Bhat, K. S., et al. (2013). Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides. ResearchGate. [Link]

-

Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]

-

Pigini, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(1), 154-8. [Link]

-

Cichero, E., & Patorino, F. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

Del Bello, F., et al. (2009). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 52(23), 7856-7870. [Link]

-

Piergentili, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

-

Breitenbucher, G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. OMICS International. [Link]

-

Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ResearchGate. [Link]

-

Cichero, E., & Patorino, F. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

-

G-A, G., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 27(1), 133. [Link]

-

Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(5), 363-379. [Link]

-

Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

-

Lorca, S., et al. (2012). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. ResearchGate. [Link]

-

Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Semantic Scholar. [Link]

-

Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 21(13), 3858-3861. [Link]

-

Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 111(7), 3431-3452. [Link]

-

Lichtman, A. H., et al. (2004). Reversible Inhibitors of Fatty Acid Amide Hydrolase That Promote Analgesia: Evidence for an Unprecedented Combination of Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. air.unimi.it [air.unimi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 7. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of 2,3-Dihydro-1,4-benzodioxines: A Focus on the 5-Carboxamide Scaffold

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, integral to a variety of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with this structural motif, with a particular focus on the 2,3-Dihydro-1,4-benzodioxine-5-carboxamide derivative. We will delve into its discovery as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, explore the broader therapeutic potential of the benzodioxane core, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.

Introduction: The 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system, characterized by a benzene ring fused to a 1,4-dioxane ring, serves as a rigid and versatile template for the design of novel therapeutic agents.[1][3] Its conformational rigidity allows for the precise spatial orientation of substituents, facilitating specific interactions with biological targets.[2][4] This scaffold is a key component in several clinically significant drugs, including the antihypertensive agent Doxazosin.[2][5] The biological activity of benzodioxane derivatives is highly dependent on the nature and position of their substituents, leading to a broad spectrum of pharmacological effects, including α-adrenergic receptor blockade, serotonin receptor modulation, and enzyme inhibition.[2][4][6][7]

This compound as a PARP1 Inhibitor

A significant recent development in the exploration of this scaffold is the identification of this compound as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[8][9] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of single-strand DNA breaks.[8][9] Inhibition of PARP1 has emerged as a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]

Discovery Through Virtual Screening

This compound (referred to as compound 4 in the primary literature) was identified through a high-throughput virtual screening (HTVS) of the Maybridge small molecule library.[8][9] The screening utilized a pharmacophore model based on the crystal structure of PARP1 in complex with a known inhibitor.[8][9] This computational approach led to the selection of eleven initial compounds for biological evaluation.[8][9]

In Vitro Biological Activity

Subsequent evaluation in a recombinant PARP1 enzyme assay confirmed the inhibitory activity of three of the eleven compounds, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 5.8 μM.[8][9] This compound was selected as a lead for further chemical modification and optimization due to its tractable structure and promising activity.[8]

Table 1: PARP1 Inhibitory Activity of Initial Hits

| Compound ID | Structure | PARP1 IC50 (μM) |

| 3 | (Structure not detailed in abstract) | 12 |

| 4 | This compound | 5.8 |

| 10 | (Phthalazinone scaffold) | 0.88 |

Data sourced from Kumar et al. (2020).[8][9]

Mechanism of Action: PARP1 Inhibition and DNA Repair

The therapeutic rationale for PARP1 inhibitors lies in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., due to BRCA mutations), the inhibition of the BER pathway by a PARP1 inhibitor leads to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cell death.

Caption: Simplified signaling pathway of PARP1 inhibition.

Broader Pharmacological Potential of the 2,3-Dihydro-1,4-benzodioxine Scaffold

Beyond PARP1 inhibition, the 2,3-dihydro-1,4-benzodioxine core is found in compounds targeting a range of other biological systems.[2] This versatility underscores the importance of this scaffold in medicinal chemistry.

Adrenergic and Serotonergic Receptor Modulation

Derivatives of 1,4-benzodioxane have been extensively studied for their interaction with α-adrenergic and serotonin receptors.[2][4][6] The stereochemistry at the C2 position of the dioxane ring has been shown to be a critical determinant of activity and receptor selectivity.[2][6] For instance, certain enantiomers exhibit preferential binding to α1-adrenoreceptors, while their counterparts may show higher affinity for 5-HT1A receptors.[6] This enantioselectivity highlights the importance of chiral synthesis and separation in developing targeted therapies.[2]

Other Enzyme Inhibition

The 2,3-dihydro-1,4-benzodioxine motif has also been incorporated into inhibitors of other enzymes, including:

-

Dipeptidyl peptidase IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes.[10]

-

Carbonic anhydrase: Inhibitors of this enzyme have applications as diuretics and for the treatment of glaucoma.[10]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a strategy for the management of Alzheimer's disease.[3]

-

Lipoxygenase (LOX): LOX inhibitors have potential as anti-inflammatory agents.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound involves a multi-step process starting from 2,3-dihydroxybenzoic acid.[8]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Esterification: To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at a reduced temperature (e.g., 5 °C).[8] Stir the reaction until completion, as monitored by thin-layer chromatography (TLC).

-

Cyclization: To a suspension of the resulting methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF), add 1,2-dibromoethane.[8] The reaction mixture is heated under reflux for several hours.[8] Upon completion, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[8]

-

Amidation: The purified methyl 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxylate is then converted to the final carboxamide product.[8] This is typically achieved by treatment with a source of ammonia.[8]

For detailed reagent quantities and reaction conditions, refer to the primary literature.[8]

PARP1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available recombinant PARP1 enzyme assay kit.

General Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, combine the recombinant PARP1 enzyme, the appropriate buffer, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., NAD+).

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

-

Detection: Terminate the reaction and quantify the amount of product formed using a suitable detection method (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. A known PARP1 inhibitor should be used as a positive control.[8]

Structure-Activity Relationships (SAR) and Future Directions

Initial SAR studies on the this compound scaffold have provided valuable insights. For instance, the introduction of nitro or amino groups on the phenyl portion of the benzodioxine ring resulted in a significant loss of PARP1 inhibitory activity.[8] Further modifications, including scaffold hopping, have led to the identification of more potent inhibitors, with a (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][8]oxazine-8-carboxamide derivative showing an IC50 of 0.082 μM.[8][9]

Future research in this area should focus on:

-

Elucidation of the binding mode: X-ray crystallography studies of the lead compounds in complex with the PARP1 enzyme will provide a detailed understanding of the key interactions and guide further rational drug design.

-

Optimization of pharmacokinetic properties: Modifications to the core structure can be made to improve solubility, metabolic stability, and oral bioavailability.

-

Exploration of other substitution positions: A systematic investigation of the effects of substituents at other positions on the benzodioxine ring could lead to the discovery of novel and potent inhibitors.

-

Broadening the target scope: Given the diverse biological activities of the benzodioxine scaffold, it would be worthwhile to screen libraries of these compounds against other relevant biological targets.

Conclusion

This compound has been identified as a promising lead compound for the development of novel PARP1 inhibitors. The versatility of the benzodioxine scaffold, coupled with the insights gained from initial SAR studies, provides a solid foundation for the design and synthesis of next-generation therapeutic agents. The experimental protocols and strategic considerations outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this important class of molecules.

References

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. [Link]

-

Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 9(11), e21618. [Link]

-

Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19043-19049. [Link]

-

Cignarella, G., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed, 3224794. [Link]

-

Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI, 29(9), 180. [Link]

-

Sykes, M. L., et al. (2023). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][5][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 14(7), 1269-1279. [Link]

-

Gatti, G., et al. (1999). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed, 10449411. [Link]

-

Straniero, V., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed, 23298135. [Link]

-

ResearchGate. (2009). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]

-

Ade-Ademola, F. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245788. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Pharmacological Properties of the 2,3-Dihydro-1,4-benzodioxine Substructure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxine, a privileged heterocyclic motif, has consistently proven to be a versatile and enduring scaffold in medicinal chemistry. Its unique conformational and electronic properties have enabled the development of a multitude of pharmacologically active agents across diverse therapeutic areas. This technical guide provides an in-depth exploration of the pharmacological landscape of this crucial substructure, delving into its rich history in drug discovery, its diverse mechanisms of action, and the critical structure-activity relationships that govern its biological effects. From its foundational role in α-adrenergic receptor modulation to its emerging potential in oncology and beyond, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the 2,3-dihydro-1,4-benzodioxine core in their own discovery programs.

Introduction: The Architectural Significance of a Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine core, characterized by the fusion of a benzene ring with a 1,4-dioxane ring, is a structural feature found in numerous synthetic and naturally occurring compounds of significant medicinal importance.[1] Its prevalence in approved drugs and clinical candidates stems from a unique combination of structural rigidity and conformational flexibility, which allows for precise orientational control of appended pharmacophoric groups. This, in turn, facilitates high-affinity interactions with a wide range of biological targets. The two oxygen atoms within the dioxane ring are not merely passive linkers; they influence the electronic distribution of the molecule and can participate in crucial hydrogen bonding interactions within receptor binding pockets.[2]

The versatility of this scaffold is underscored by its presence in a wide array of pharmaceuticals, including antihypertensive agents, antipsychotics, and potential anticancer drugs.[3][4] The absolute configuration of stereocenters within the 2,3-dihydro-1,4-benzodioxine moiety, particularly at the C2 position, has been shown to be a critical determinant of biological activity, highlighting the importance of stereochemistry in the design of new therapeutic agents based on this core.[5]

The Pharmacological Spectrum: A Multi-Targeting Framework

The 2,3-dihydro-1,4-benzodioxine substructure has been successfully exploited to modulate the activity of a diverse set of biological targets. The following sections will explore the key pharmacological activities associated with this remarkable scaffold.

Modulation of Adrenergic Receptors: A Historical Stronghold

A significant portion of the pharmacological legacy of the 2,3-dihydro-1,4-benzodioxine core is rooted in its ability to interact with adrenergic receptors, particularly the α-adrenoceptors.

Derivatives of 2,3-dihydro-1,4-benzodioxine are well-established as potent α1-adrenergic receptor antagonists. This activity is the cornerstone of their use as antihypertensive agents. A prime example is Doxazosin , an intermediate of which is (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylate, which is used to treat high blood pressure and benign prostatic hyperplasia.[6]

The structure-activity relationship (SAR) studies in this area are extensive. Research has shown that the nature and position of substituents on both the benzodioxine ring and the side chain are critical for potency and selectivity. For instance, in a series of analogues of WB 4101, a potent α1-adrenoreceptor antagonist, it was found that the two oxygen atoms at positions 1 and 4 of the dioxane ring play different roles in receptor binding.[2] The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is thought to be important for stabilizing the optimal conformation for drug-receptor interaction.[2]

Further investigations into analogues have revealed that the stereochemistry of substituents on the dioxane ring significantly influences α1-adrenoceptor subtype selectivity. For example, a cis relationship between a 2-side chain and a 4-phenyl ring was associated with optimal α1-AR blocking activity in one series of compounds.[7]

Experimental Protocol: α1-Adrenergic Receptor Binding Assay

A representative protocol to determine the binding affinity of novel 2,3-dihydro-1,4-benzodioxine derivatives for α1-adrenergic receptors is as follows:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-, α1B-, or α1D-adrenergic receptor subtypes.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).

-

Add increasing concentrations of the test compound (the 2,3-dihydro-1,4-benzodioxine derivative).

-

To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, non-radioactive α1-antagonist (e.g., phentolamine).

-

Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Caption: A generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives.

Asymmetric Synthesis

Given the profound impact of stereochemistry on pharmacological activity, the development of asymmetric synthetic routes to chiral 2,3-dihydro-1,4-benzodioxines is of paramount importance. [5]Strategies for achieving enantiocontrol include the use of chiral pool starting materials, such as homochiral glycidyl tosylates, and transition metal-catalyzed asymmetric reactions. [8]For instance, palladium-catalyzed asymmetric intramolecular O-arylation has been successfully employed to construct chiral benzodioxane frameworks with good to excellent enantioselectivity. [5]

Future Perspectives and Conclusion

The 2,3-dihydro-1,4-benzodioxine substructure has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a key component of α-adrenergic antagonists to a versatile scaffold for targeting a multitude of receptors and enzymes is a testament to its enduring value. The continued exploration of its pharmacological potential, particularly in areas such as oncology and neurodegenerative diseases, is a promising frontier.

Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel and complex derivatives. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new ligands with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the intricate roles of this privileged scaffold in molecular recognition deepens, the 2,3-dihydro-1,4-benzodioxine core is poised to remain a central player in the quest for innovative therapeutics for years to come.

References

-

Guerrero, M., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 45(8), 1633-43. [Link]

-

Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-43. [Link]

-

Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

-

Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][9]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][9]xazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(21), 5131. [Link]

-

Saeed, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

Quaglia, W., et al. (2005). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 48(5), 1437-1447. [Link]

-

Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

-

Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1888. [Link]

-

Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Scientific Reports, 13(1), 10103. [Link]

-

Cignarella, G., et al. (1983). Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. Journal of Medicinal Chemistry, 26(11), 1547-50. [Link]

-

Sharma, P., & Kumar, A. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

-

Singh, O. M., & Singh, N. I. (2010). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Synlett, 2010(14), 2053-2076. [Link]

-

Van der Mey, M., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Scaffolds for Drug Discovery. Current Organic Chemistry, 15(6), 834-862. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]

-

ChemBK. (n.d.). (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str...: Ingenta Connect [ingentaconnect.com]

- 4. Benzodioxan - Wikipedia [en.wikipedia.org]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A Technical Guide to its Discovery as a PARP1 Inhibitor Lead Compound

Foreword: The Strategic Pursuit of Novel Therapeutic Scaffolds

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The 2,3-dihydro-1,4-benzodioxine core is a privileged heterocyclic motif, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid structure and amenability to chemical modification have made it a fertile ground for the development of new therapeutic agents targeting a range of biological pathways.[1] This guide provides an in-depth technical narrative of the discovery of a specific derivative, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, as a promising lead compound for the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.

The Genesis of a Lead: High-Throughput Virtual Screening

The journey to identifying this compound as a lead compound began with a sophisticated in silico approach. High-throughput virtual screening (HTVS) of the Maybridge small molecule library was conducted, leveraging a pharmacophore model based on the co-crystal structure of PARP1 with a known inhibitor, benzimidazole-4-carboxamide.[3][4] This computational strategy allowed for the rapid assessment of a vast chemical space to pinpoint molecules with a high probability of binding to the PARP1 active site.

From this initial screening, eleven compounds were selected for further investigation. The rationale behind this selection was based on their predicted binding affinity and the novelty of their chemical scaffolds. Among these, three compounds demonstrated notable inhibitory activity against recombinant PARP1 in subsequent in vitro assays.[3][4]

From Virtual Hit to Tangible Inhibitor: In Vitro Validation

The eleven computationally-selected compounds were subjected to a recombinant PARP1 enzyme assay to ascertain their actual inhibitory capacity.[3][4] This critical step validates the predictions of the virtual screening and provides the first quantitative measure of a compound's biological activity.

Data Summary: Initial PARP1 Inhibition

| Compound ID | Scaffold Type | PARP1 IC50 (μM) |

| 3 | Not specified in source | 12 |

| 4 | This compound | 5.8 |

| 10 | Phthalazinone | 0.88 |

Data sourced from Kumar et al., 2020.[3][4]

Of the three confirmed inhibitors, compound 4 , this compound, was selected as the lead compound for further optimization.[3][4] The decision to prioritize compound 4 over the more potent compound 10 was a strategic one. Compound 10 belonged to the phthalazinone scaffold, a chemical class already represented in clinically approved PARP inhibitors.[3][4] The selection of compound 4 therefore represented an opportunity to explore a more novel chemical space, potentially leading to drugs with different pharmacological profiles.

Experimental Protocol: Recombinant PARP1 Enzyme Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP Assay Buffer

-

Test compound (e.g., this compound)

-

Fluorescent NAD+ detection kit

-

96-well assay plate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. A vehicle control (e.g., DMSO in assay buffer) must be included.

-

Enzyme and DNA Preparation: Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the test compound dilutions or vehicle control.

-

Enzyme Addition: Add the PARP1 enzyme/activated DNA mixture to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a working solution of β-NAD+ to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the reaction and measure the consumption of NAD+ using a fluorescent NAD+ detection kit according to the manufacturer's instructions. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

The Rationale for Targeting PARP1: A Critical Role in DNA Repair

PARP1 is a key player in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] When a single-strand break occurs, PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR).[5] This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[6]

In the context of cancer therapy, inhibiting PARP1 is a particularly effective strategy in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5] These tumors are deficient in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). When PARP1 is inhibited, SSBs are not efficiently repaired and can degrade into more lethal DSBs during DNA replication. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to cell death, a concept known as synthetic lethality.[5]